molecular formula C15H12ClN3O2 B13856247 3-(2-Amino-6-chloroquinazolin-4-yl)-5-methoxyphenol

3-(2-Amino-6-chloroquinazolin-4-yl)-5-methoxyphenol

Cat. No.: B13856247
M. Wt: 301.73 g/mol
InChI Key: LALDKWQEMCCHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Amino-6-chloroquinazolin-4-yl)-5-methoxyphenol is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-6-chloroquinazolin-4-yl)-5-methoxyphenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile and chloroformamide, under specific reaction conditions.

    Introduction of the Amino Group: The amino group at the 2-position can be introduced through nucleophilic substitution reactions using suitable amines.

    Chlorination: The chlorination at the 6-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.

    Methoxylation: The methoxy group at the 5-position can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-6-chloroquinazolin-4-yl)-5-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydroxide, to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can yield various substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been investigated for its potential as a biological probe to study cellular processes and protein interactions.

    Medicine: Quinazoline derivatives, including this compound, have shown promise as potential therapeutic agents for the treatment of cancer, due to their ability to inhibit specific enzymes and signaling pathways involved in tumor growth and progression.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Amino-6-chloroquinazolin-4-yl)-5-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of tumor growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinazoline: A simpler quinazoline derivative with similar biological activities.

    6-Chloroquinazoline: Another quinazoline derivative with a chloro group at the 6-position.

    5-Methoxyquinazoline: A quinazoline derivative with a methoxy group at the 5-position.

Uniqueness

3-(2-Amino-6-chloroquinazolin-4-yl)-5-methoxyphenol is unique due to the specific combination of functional groups and their positions on the quinazoline core. This unique structure contributes to its distinct biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H12ClN3O2

Molecular Weight

301.73 g/mol

IUPAC Name

3-(2-amino-6-chloroquinazolin-4-yl)-5-methoxyphenol

InChI

InChI=1S/C15H12ClN3O2/c1-21-11-5-8(4-10(20)7-11)14-12-6-9(16)2-3-13(12)18-15(17)19-14/h2-7,20H,1H3,(H2,17,18,19)

InChI Key

LALDKWQEMCCHLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)O)C2=NC(=NC3=C2C=C(C=C3)Cl)N

Origin of Product

United States

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